Cas no 1369118-10-4 (3-(Pyrimidin-5-ylamino)propanoic acid)

3-(Pyrimidin-5-ylamino)propanoic acid is a pyrimidine derivative featuring a propanoic acid moiety linked via an amino group. This compound serves as a versatile intermediate in organic synthesis and pharmaceutical research, particularly in the development of biologically active molecules. Its pyrimidine core offers potential for hydrogen bonding and π-stacking interactions, making it valuable in drug design and molecular recognition studies. The carboxylic acid functionality enhances solubility and provides a handle for further derivatization. This compound is of interest in medicinal chemistry for its potential role in targeting enzymes or receptors involving pyrimidine recognition. Its structural features make it suitable for applications in peptidomimetics and as a building block for heterocyclic compounds.
3-(Pyrimidin-5-ylamino)propanoic acid structure
1369118-10-4 structure
商品名:3-(Pyrimidin-5-ylamino)propanoic acid
CAS番号:1369118-10-4
MF:C7H9N3O2
メガワット:167.165261030197
CID:6305885
PubChem ID:82539654

3-(Pyrimidin-5-ylamino)propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-[(pyrimidin-5-yl)amino]propanoic acid
    • 3-(Pyrimidin-5-ylamino)propanoic acid
    • 1369118-10-4
    • EN300-6486270
    • インチ: 1S/C7H9N3O2/c11-7(12)1-2-10-6-3-8-5-9-4-6/h3-5,10H,1-2H2,(H,11,12)
    • InChIKey: MUJONISMLLUZAJ-UHFFFAOYSA-N
    • ほほえんだ: OC(CCNC1=CN=CN=C1)=O

計算された属性

  • せいみつぶんしりょう: 167.069476538g/mol
  • どういたいしつりょう: 167.069476538g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 12
  • 回転可能化学結合数: 4
  • 複雑さ: 146
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.2

3-(Pyrimidin-5-ylamino)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6486270-0.1g
3-[(pyrimidin-5-yl)amino]propanoic acid
1369118-10-4 95.0%
0.1g
$140.0 2025-03-15
Enamine
EN300-6486270-10.0g
3-[(pyrimidin-5-yl)amino]propanoic acid
1369118-10-4 95.0%
10.0g
$2146.0 2025-03-15
Enamine
EN300-6486270-0.5g
3-[(pyrimidin-5-yl)amino]propanoic acid
1369118-10-4 95.0%
0.5g
$374.0 2025-03-15
1PlusChem
1P028PNO-10g
3-[(pyrimidin-5-yl)amino]propanoicacid
1369118-10-4 95%
10g
$2715.00 2023-12-22
Aaron
AR028PW0-250mg
3-[(pyrimidin-5-yl)amino]propanoicacid
1369118-10-4 95%
250mg
$300.00 2025-02-16
Aaron
AR028PW0-2.5g
3-[(pyrimidin-5-yl)amino]propanoicacid
1369118-10-4 95%
2.5g
$1370.00 2025-02-16
Aaron
AR028PW0-1g
3-[(pyrimidin-5-yl)amino]propanoicacid
1369118-10-4 95%
1g
$712.00 2025-02-16
Enamine
EN300-6486270-0.25g
3-[(pyrimidin-5-yl)amino]propanoic acid
1369118-10-4 95.0%
0.25g
$200.0 2025-03-15
Enamine
EN300-6486270-2.5g
3-[(pyrimidin-5-yl)amino]propanoic acid
1369118-10-4 95.0%
2.5g
$978.0 2025-03-15
Enamine
EN300-6486270-5.0g
3-[(pyrimidin-5-yl)amino]propanoic acid
1369118-10-4 95.0%
5.0g
$1448.0 2025-03-15

3-(Pyrimidin-5-ylamino)propanoic acid 関連文献

3-(Pyrimidin-5-ylamino)propanoic acidに関する追加情報

Introduction to 3-(Pyrimidin-5-ylamino)propanoic acid (CAS No. 1369118-10-4)

3-(Pyrimidin-5-ylamino)propanoic acid, identified by the Chemical Abstracts Service registry number 1369118-10-4, is a significant compound in the realm of pharmaceutical and biochemical research. This compound belongs to the class of pyrimidine derivatives, which are widely recognized for their diverse biological activities and therapeutic potential. The structural motif of 3-(Pyrimidin-5-ylamino)propanoic acid incorporates both an amino group and a carboxylic acid moiety, making it a versatile intermediate in synthetic chemistry and a promising candidate for drug development.

The molecular structure of this compound consists of a pyrimidine ring substituted at the 5-position with an amino group, linked to a propanoic acid side chain. This unique arrangement imparts specific chemical and biological properties that make it valuable in medicinal chemistry. The pyrimidine core is a common scaffold in many biologically active molecules, including nucleoside analogs and kinase inhibitors. The presence of the amino group on the pyrimidine ring allows for further functionalization, enabling the synthesis of more complex derivatives with tailored pharmacological profiles.

In recent years, there has been growing interest in 3-(Pyrimidin-5-ylamino)propanoic acid due to its potential applications in the development of novel therapeutic agents. Researchers have been exploring its role as a building block in the synthesis of small-molecule inhibitors targeting various disease pathways. For instance, studies have demonstrated its utility in designing compounds that interact with enzymes involved in cancer metabolism and signal transduction. The propanoic acid moiety provides a handle for further chemical modifications, such as esterification or amidation, which can enhance solubility, bioavailability, and target specificity.

One of the most compelling aspects of 3-(Pyrimidin-5-ylamino)propanoic acid is its potential as a scaffold for developing antiviral agents. The pyrimidine ring is structurally analogous to nucleobases found in DNA and RNA, making it a natural candidate for interfering with viral replication. Recent advances in computational chemistry have facilitated the identification of derivatives of 3-(Pyrimidin-5-ylamino)propanoic acid that exhibit inhibitory activity against viruses such as influenza and hepatitis C. These findings highlight the compound's significance in antiviral drug discovery efforts.

Moreover, 3-(Pyrimidin-5-ylamino)propanoic acid has shown promise in the field of immunomodulation. The pyrimidine derivative has been investigated for its ability to modulate immune responses by interacting with receptors and enzymes involved in inflammation and immune cell signaling. Preclinical studies have suggested that certain analogs derived from this compound may have therapeutic benefits in conditions such as autoimmune diseases and chronic inflammation. The carboxylic acid group provides an opportunity to link this compound to other bioactive molecules, creating hybrid entities with enhanced immunomodulatory properties.

The synthesis of 3-(Pyrimidin-5-ylamino)propanoic acid has been optimized through various synthetic routes, including multi-step organic transformations and catalytic processes. Advances in green chemistry have also contributed to more sustainable methods for producing this compound, reducing waste and improving yields. These developments are crucial for scaling up production while maintaining cost-effectiveness and environmental responsibility.

In conclusion, 3-(Pyrimidin-5-ylamino)propanoic acid (CAS No. 1369118-10-4) represents a fascinating compound with broad applications in pharmaceutical research. Its unique structural features make it a valuable intermediate for drug discovery, particularly in the development of antiviral and immunomodulatory agents. As research continues to uncover new biological functions and synthetic methodologies, the potential of this compound is likely to expand further, solidifying its role as a cornerstone in modern medicinal chemistry.

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